Cas no 426844-35-1 (1-Pyrrolidinecarboxylic acid, 2-(aminocarbonyl)-4-methoxy-, 1,1-dimethylethyl ester, (2S,4S)-)

1-Pyrrolidinecarboxylic acid, 2-(aminocarbonyl)-4-methoxy-, 1,1-dimethylethyl ester, (2S,4S)- 化学的及び物理的性質
名前と識別子
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- 1-Pyrrolidinecarboxylic acid, 2-(aminocarbonyl)-4-methoxy-, 1,1-dimethylethyl ester, (2S,4S)-
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1-Pyrrolidinecarboxylic acid, 2-(aminocarbonyl)-4-methoxy-, 1,1-dimethylethyl ester, (2S,4S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7210688-0.25g |
tert-butyl (2S,4S)-2-carbamoyl-4-methoxypyrrolidine-1-carboxylate |
426844-35-1 | 0.25g |
$1051.0 | 2023-05-23 | ||
Enamine | EN300-7210688-0.5g |
tert-butyl (2S,4S)-2-carbamoyl-4-methoxypyrrolidine-1-carboxylate |
426844-35-1 | 0.5g |
$1097.0 | 2023-05-23 | ||
Enamine | EN300-7210688-1.0g |
tert-butyl (2S,4S)-2-carbamoyl-4-methoxypyrrolidine-1-carboxylate |
426844-35-1 | 1g |
$1142.0 | 2023-05-23 | ||
Enamine | EN300-7210688-0.05g |
tert-butyl (2S,4S)-2-carbamoyl-4-methoxypyrrolidine-1-carboxylate |
426844-35-1 | 0.05g |
$959.0 | 2023-05-23 | ||
Enamine | EN300-7210688-0.1g |
tert-butyl (2S,4S)-2-carbamoyl-4-methoxypyrrolidine-1-carboxylate |
426844-35-1 | 0.1g |
$1005.0 | 2023-05-23 | ||
Enamine | EN300-7210688-2.5g |
tert-butyl (2S,4S)-2-carbamoyl-4-methoxypyrrolidine-1-carboxylate |
426844-35-1 | 2.5g |
$2240.0 | 2023-05-23 | ||
Enamine | EN300-7210688-5.0g |
tert-butyl (2S,4S)-2-carbamoyl-4-methoxypyrrolidine-1-carboxylate |
426844-35-1 | 5g |
$3313.0 | 2023-05-23 | ||
Enamine | EN300-7210688-10.0g |
tert-butyl (2S,4S)-2-carbamoyl-4-methoxypyrrolidine-1-carboxylate |
426844-35-1 | 10g |
$4914.0 | 2023-05-23 |
1-Pyrrolidinecarboxylic acid, 2-(aminocarbonyl)-4-methoxy-, 1,1-dimethylethyl ester, (2S,4S)- 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
1-Pyrrolidinecarboxylic acid, 2-(aminocarbonyl)-4-methoxy-, 1,1-dimethylethyl ester, (2S,4S)-に関する追加情報
Introduction to 1-Pyrrolidinecarboxylic acid, 2-(aminocarbonyl)-4-methoxy-, 1,1-dimethylethyl ester, (2S,4S) and Its Significance in Modern Chemical Biology
The compound with the CAS number 426844-35-1, identified as 1-Pyrrolidinecarboxylic acid, 2-(aminocarbonyl)-4-methoxy-, 1,1-dimethylethyl ester, (2S,4S), represents a fascinating molecule in the realm of chemical biology. This compound belongs to a class of derivatives that have garnered significant attention due to their structural complexity and potential biological activities. The presence of multiple functional groups, including a pyrrolidine core, an aminocarbonyl moiety, and a methoxy substituent, alongside the stereospecificity denoted by the (2S,4S) configuration, makes this molecule a subject of intense interest for researchers exploring novel pharmacophores.
In recent years, the field of chemical biology has seen remarkable advancements in the design and synthesis of chiral compounds. The stereochemistry of molecules often plays a pivotal role in determining their biological efficacy and selectivity. The specific stereoconfiguration of (2S,4S)-1-Pyrrolidinecarboxylic acid, 2-(aminocarbonyl)-4-methoxy-, 1,1-dimethylethyl ester is particularly noteworthy as it suggests a high degree of specificity in its interactions with biological targets. This stereochemical precision is often a key factor in the development of drugs that exhibit enhanced potency and reduced side effects.
The pyrrolidine core is a common scaffold in many biologically active compounds due to its ability to mimic the conformational flexibility of natural amino acids. This structural motif has been extensively explored in drug discovery efforts, particularly for its role in binding to enzymes and receptors. The incorporation of an aminocarbonyl group at the 2-position further enhances the molecular diversity of this compound, potentially allowing for unique interactions with biological targets. Additionally, the methoxy substituent at the 4-position adds another layer of functional complexity, which can influence both the electronic properties and solubility characteristics of the molecule.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of its structural features and stereochemical purity positions it as a promising candidate for further investigation in various therapeutic areas. For instance, studies have suggested that pyrrolidine derivatives can interact with a wide range of biological targets, including enzymes involved in metabolic pathways and signaling molecules implicated in diseases such as cancer and neurodegeneration.
Recent research has highlighted the importance of (2S,4S)-1-Pyrrolidinecarboxylic acid, 2-(aminocarbonyl)-4-methoxy-, 1,1-dimethylethyl ester in the context of enzyme inhibition. Specifically, its ability to bind to and modulate the activity of certain enzymes has been demonstrated in vitro. These findings are particularly exciting as they pave the way for the development of targeted therapies that could potentially address unmet medical needs. The compound's unique structural features are thought to contribute to its inhibitory effects by occupying specific binding pockets within the enzyme active sites.
The synthesis of such complex chiral molecules is no small feat. Advanced synthetic methodologies are employed to ensure high yields and enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution are commonly used to achieve the desired stereoconfiguration. The synthetic route to CAS no 426844-35-1 involves multiple steps that require careful optimization to ensure reproducibility and scalability. These synthetic challenges underscore the ingenuity required to develop novel bioactive compounds from scratch.
Once synthesized, these compounds undergo rigorous testing to evaluate their biological activity. This often involves both in vitro and in vivo studies to assess their efficacy and safety profiles. In vitro assays are used to screen for activity against specific targets, while animal models provide insights into how these compounds behave within a living system. The data generated from these studies are crucial for determining whether a compound has sufficient potential to proceed into clinical development.
The impact of such research extends beyond academic curiosity; it holds significant implications for drug discovery and development pipelines. Companies specializing in biochemical research invest heavily in understanding how molecules like 1-Pyrrolidinecarboxylic acid, 2-(aminocarbonyl)-4-methoxy-, 1,1-dimethylethyl ester interact with biological systems. By uncovering new mechanisms of action or enhancing existing ones through structural modifications like those seen here, researchers aim to develop safer and more effective treatments for patients worldwide.
The future prospects for this compound are promising given its unique structural features and demonstrated biological activity. Ongoing studies are likely to explore its potential applications further by investigating new synthetic routes or derivatizing it into more complex analogs with enhanced properties. As our understanding grows about how these molecules function at a molecular level so too does our ability improve their design toward therapeutic goals.
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